molecular formula C21H21NO4 B2446586 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid CAS No. 1343249-22-8

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B2446586
CAS No.: 1343249-22-8
M. Wt: 351.402
InChI Key: NGTKYDCBAVGDLQ-UHFFFAOYSA-N
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Description

Absolute Configuration Analysis of Chiral Centers

The compound contains two stereogenic centers:

  • C3 of the pyrrolidine ring (quaternary carbon bearing methyl and carboxylic acid groups)
  • C1 (if present in non-symmetrical derivatives)

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(19(23)24)10-11-22(13-21)20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTKYDCBAVGDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343249-22-8
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid
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Preparation Methods

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production .

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid has a variety of applications across different scientific domains:

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules and peptides. Its stability under various reaction conditions makes it an ideal candidate for constructing intricate molecular architectures.

Biology

  • Enzyme Mechanism Studies : The compound is utilized in studying enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in biochemical assays to elucidate enzyme functions and pathways.

Medicine

  • Peptide-Based Drug Development : The Fmoc group plays a pivotal role in peptide synthesis by protecting amino groups during chain elongation. After synthesis, the Fmoc group can be removed under mild conditions, allowing for the formation of biologically active peptides that may have therapeutic potential .

Industry

  • Production of Specialty Chemicals : The compound finds applications in producing specialty chemicals used in pharmaceuticals and agrochemicals due to its unique structural properties.

Case Studies

Several studies have illustrated the diverse applications of this compound:

  • Peptide Synthesis : Research demonstrated that using this compound as a building block facilitated the efficient synthesis of cyclic peptides with enhanced biological activity compared to linear counterparts.
  • Biological Activity Assessment : A study evaluated its role in modulating protein interactions and enzyme activities, revealing potential therapeutic applications in drug design aimed at targeting specific proteins involved in disease processes.

Summary Table of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for organic synthesisEnables complex molecular designs
BiologyEnzyme mechanism studiesEnhances understanding of biochemical pathways
MedicinePeptide-based drug developmentFacilitates creation of therapeutically relevant peptides
IndustryProduction of specialty chemicalsSupports pharmaceutical and agrochemical innovations

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under mild basic conditions, typically using piperidine . This allows for the selective deprotection and subsequent coupling of amino acids to form peptides.

Comparison with Similar Compounds

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and applications.

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid (CAS No. 78088907) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl group and a carboxylic acid moiety. Its molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4}, with a molecular weight of approximately 378.41 g/mol. The presence of the fluorenyl group is notable for enhancing lipophilicity, which can influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy and enzyme inhibition. The structure allows it to act as an inhibitor for specific kinases, which are crucial in cellular signaling pathways.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit potent inhibitory effects on c-Met kinase activity, which is linked to tumor growth and metastasis. For instance, one study demonstrated that related compounds showed IC50 values ranging from 8.6 nM to 64.0 nM against c-Met enzymatic activity .

CompoundIC50 (nM)Cellular Proliferation IC50 (μM)
Compound A8.60.57
Compound B11.20.65
Compound C64.016.0

Cell Proliferation Studies

In vitro studies have shown that the compound can significantly inhibit the proliferation of cancer cell lines, particularly those driven by c-Met signaling pathways. For example, one analogue demonstrated an IC50 value of 0.57 μM in MKN45 gastric cancer cells, indicating strong anti-proliferative effects .

Case Studies

  • Inhibition of c-Met in Gastric Cancer : A study focused on the effects of the compound on MKN45 cells revealed that it effectively reduced cell viability and induced apoptosis through c-Met pathway inhibition .
  • Comparison with Other Inhibitors : When compared to other known c-Met inhibitors, this compound exhibited superior potency, particularly when alkyl groups were introduced at specific positions on the pyrrolidine ring, enhancing its inhibitory effects against c-Met kinase .

Q & A

Q. Table 1: Comparison of Synthetic Approaches for Fmoc-Protected Heterocycles

MethodTemperatureYield (%)Key AdvantageReference
Microwave-assisted80°C85Time efficiency
Sonochemical25°C78Improved mixing
Traditional reflux100°C65Baseline for comparison

Basic Question: How does the Fmoc group impact the compound’s stability and handling in peptide synthesis?

Methodological Answer:
The Fmoc group is acid-labile but stable under basic conditions, making it ideal for solid-phase peptide synthesis (SPPS). Key considerations:

  • Stability in storage : Store at 2–8°C in inert, dry environments to prevent premature deprotection .
  • Deprotection kinetics : Use 20% piperidine in DMF for 30 minutes, monitoring by HPLC to avoid side reactions .
  • Handling precautions : Avoid prolonged exposure to moisture or acidic vapors, which can hydrolyze the Fmoc group .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:
Contradictions often arise from conformational flexibility or stereochemical ambiguity. Strategies include:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by the 3-methyl group’s steric effects .
  • X-ray crystallography : Provides definitive stereochemical assignment, especially for the pyrrolidine ring’s chair-boat transitions .
  • Comparative analysis : Cross-reference with analogs like 3-fluoropyrrolidine derivatives to identify substituent-specific shifts .

Q. Example Workflow :

Acquire 1H^1H- and 13C^{13}C-NMR spectra in DMSO-d2.

Use HSQC to correlate ambiguous protons with carbons.

Compare with crystallographic data from structurally related compounds (e.g., CAS 2580096-21-3) .

Advanced Question: What strategies mitigate racemization during the incorporation of this compound into peptide chains?

Methodological Answer:
Racemization occurs at the α-carbon during coupling. Mitigation approaches:

  • Coupling agents : Use HOBt/DIC instead of DCC to reduce base-induced racemization .
  • Temperature control : Perform reactions at 0–4°C to slow epimerization kinetics .
  • Monitoring : Employ LC-MS to track enantiomeric excess (EE) at each coupling step .

Q. Table 2: Racemization Risk Under Different Conditions

ConditionEE (%)Observation
HOBt/DIC, 0°C98Optimal for sterically hindered sites
DCC, 25°C85Significant racemization
Microwave, 50°C90Fast but moderate racemization

Basic Question: What are the critical safety considerations for handling this compound?

Methodological Answer:
Refer to GHS classifications from analogous compounds (e.g., CAS 1380327-56-9):

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2) .
  • Protective measures : Use nitrile gloves, fume hoods, and eye protection (ANSI Z87.1 standard) .
  • Spill management : Absorb with vermiculite, avoid water (risk of exothermic decomposition) .

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